N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide
CAS No.: 898452-48-7
Cat. No.: VC6543946
Molecular Formula: C24H26N4O4S2
Molecular Weight: 498.62
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 898452-48-7 |
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Molecular Formula | C24H26N4O4S2 |
Molecular Weight | 498.62 |
IUPAC Name | N'-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide |
Standard InChI | InChI=1S/C24H26N4O4S2/c25-34(31,32)19-9-7-17(8-10-19)11-13-26-23(29)24(30)27-16-21(22-6-3-15-33-22)28-14-12-18-4-1-2-5-20(18)28/h1-10,15,21H,11-14,16H2,(H,26,29)(H,27,30)(H2,25,31,32) |
Standard InChI Key | GDHFSBVGFSXSHH-UHFFFAOYSA-N |
SMILES | C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N)C4=CC=CS4 |
Introduction
Synthesis
The synthesis of N1-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-N2-(4-sulfamoylphenethyl)oxalamide involves multi-step organic reactions. General steps include:
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Formation of Indole and Thiophene Derivatives:
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Preparation of indole and thiophene intermediates via standard organic reactions such as cyclization or halogenation.
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Oxalamide Formation:
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Condensation of oxalic acid derivatives with amines under controlled conditions to form the oxalamide backbone.
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Introduction of Sulfamoylphenethyl Group:
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Reaction with sulfamoylphenethyl reagents to incorporate the sulfonamide functionality.
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Reaction Parameters:
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Temperature: Typically moderate (50–80°C).
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Solvents: Polar aprotic solvents like dimethylformamide (DMF).
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Catalysts/Additives: Acid/base catalysis to optimize yield and minimize side reactions.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) are used to confirm the structure and purity.
Potential Applications
The compound's structure suggests applications in pharmaceutical research due to its functional groups:
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Pharmacological Potential:
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The indole group is associated with anti-cancer, anti-inflammatory, and antimicrobial activities.
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Thiophene derivatives are known for their role in drug discovery, especially as enzyme inhibitors.
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Sulfonamide groups are commonly found in antibiotics and diuretics.
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Biological Targeting:
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The combination of these moieties indicates possible interactions with enzymes or receptors involved in cellular signaling pathways.
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Material Science:
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Oxalamides have been investigated for their thermal stability and potential use in polymer science.
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